molecular formula C10H19Cl2N3 B2878044 methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride CAS No. 2228678-38-2

methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride

Cat. No.: B2878044
CAS No.: 2228678-38-2
M. Wt: 252.18
InChI Key: AMFXUEQSBYHUGY-UHFFFAOYSA-N
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Description

Methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride: is a chemical compound with the molecular formula C10H17N3·2HCl and a molecular weight of 252.19 g/mol. This compound is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through the cyclization of appropriate precursors such as 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

  • Introduction of the Methylamine Group: : The imidazo[1,2-a]pyridine core is then reacted with methylamine to introduce the methylamine group.

  • Formation of the Dihydrochloride Salt: : The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and pH, would be carefully controlled to ensure high yield and purity. The process would also involve purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The imidazo[1,2-a]pyridine core can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.

  • Substitution: : Substitution reactions can be performed at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds, such as:

  • Imidazo[1,2-a]pyridine derivatives: : These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.

  • Other methylamine derivatives: : These compounds have different core structures but contain the methylamine group.

Properties

IUPAC Name

N-methyl-1-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-8-6-13-7-9(5-11-2)3-4-10(13)12-8;;/h6,9,11H,3-5,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFXUEQSBYHUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CC(CCC2=N1)CNC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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